Methylthio(vinylthio)methane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

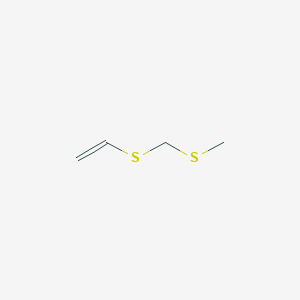

Methylthio(vinylthio)methane, also known as this compound, is a useful research compound. Its molecular formula is C4H8S2 and its molecular weight is 120.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Flavor and Aroma Enhancement

Food Industry Applications:

Methylthio(vinylthio)methane is recognized for its role in enhancing flavors and aromas in food products. It is particularly significant in the truffle industry, where it contributes to the distinctive aroma profiles of different truffle varieties. Research has shown that bis(methylthio)methane, a related compound, is a key aroma compound in truffles, which can enhance the sensory quality of truffle-based products .

Case Study: Truffle Aroma Profiling

- Study : "Characterization of the Key Aroma Compounds in Three Truffle Varieties from China"

- Findings : The study utilized flavoromics to identify methylthio compounds as significant contributors to the aroma profiles of Chinese truffles .

Agricultural Benefits

Plant Growth Promotion:

this compound has been studied for its potential to influence plant growth positively. A notable case involves the fungus Mortierella hyalina, which produces tris(methylthio)methane (TMTM). This compound has been shown to modulate sulfur metabolism in plants under stress conditions, promoting growth and resilience .

Case Study: Impact on Arabidopsis Seedlings

- Study : "Tris(methylthio)methane produced by Mortierella hyalina affects sulfur homeostasis"

- Findings : TMTM application led to down-regulation of sulfur deficiency-responsive genes and supported plant growth under sulfur-deficient conditions while preventing excessive accumulation of glutathione .

Environmental Applications

Methane Emission Mitigation:

The compound's role in methane-related research is gaining traction. This compound can be part of studies aimed at understanding methane emissions from various sources, including agricultural practices and oil and gas activities. The International Methane Emissions Observatory (IMEO) emphasizes the need for comprehensive studies to quantify methane emissions and develop mitigation strategies .

Case Study: Methane Research Collaboration

- Initiative : BC Oil and Gas Methane Emissions Research Collaborative

- Objective : To establish a two-year research plan focused on methane emissions from oil and gas activities, integrating findings that may include the role of sulfur compounds like methylthio derivatives in emission reduction strategies .

Chemical Synthesis and Industrial Uses

Chemical Reactions:

this compound can serve as a precursor in various chemical synthesis processes. Its derivatives are explored for producing valuable chemicals such as methanol through catalytic processes that involve methane conversion .

Data Table: Chemical Properties and Reactions

Propriétés

Numéro CAS |

10340-69-9 |

|---|---|

Formule moléculaire |

C4H8S2 |

Poids moléculaire |

120.2 g/mol |

Nom IUPAC |

methylsulfanylmethylsulfanylethene |

InChI |

InChI=1S/C4H8S2/c1-3-6-4-5-2/h3H,1,4H2,2H3 |

Clé InChI |

UVLFYPCCABTJCG-UHFFFAOYSA-N |

SMILES |

CSCSC=C |

SMILES canonique |

CSCSC=C |

Synonymes |

Methylthio(vinylthio)methane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.